Aluminumhexafluoro-2,4-pentanedionat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum hexafluoro-2,4-pentanedionat: is an organometallic compound with the chemical formula C15H3AlF18O6 and a molecular weight of 648.13 g/mol . It is a white to off-white crystalline solid that is sensitive to moisture . This compound is primarily used in metal-organic chemical vapor deposition (MOCVD) processes .
准备方法
Synthetic Routes and Reaction Conditions: Aluminum hexafluoro-2,4-pentanedionat can be synthesized by reacting aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be carried out under anhydrous conditions to avoid moisture, which can affect the purity and yield of the product .
Industrial Production Methods: The industrial production of aluminum hexafluoro-2,4-pentanedionat follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
化学反应分析
Types of Reactions: Aluminum hexafluoro-2,4-pentanedionat undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionat ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Specific oxidizing agents can be used to oxidize aluminum hexafluoro-2,4-pentanedionat.
Substitution Reagents: Various ligands can be used to replace the hexafluoro-2,4-pentanedionat ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new organometallic compounds with different ligands .
科学研究应用
Chemistry: Aluminum hexafluoro-2,4-pentanedionat is widely used in MOCVD processes to deposit thin films of aluminum-containing materials on substrates . These thin films are essential in the semiconductor industry for manufacturing electronic devices .
Biology and Medicine: While its primary applications are in chemistry and industry, aluminum hexafluoro-2,4-pentanedionat is also used in research settings to study the properties and behaviors of organometallic compounds .
Industry: In addition to its use in the semiconductor industry, aluminum hexafluoro-2,4-pentanedionat is employed in the production of advanced materials and coatings .
作用机制
The mechanism by which aluminum hexafluoro-2,4-pentanedionat exerts its effects is primarily through its role as a precursor in MOCVD processes. During MOCVD, the compound decomposes at high temperatures to deposit aluminum-containing films on substrates . The molecular targets and pathways involved in this process are related to the thermal decomposition and subsequent deposition of the material .
相似化合物的比较
- Aluminum acetylacetonate
- Aluminum trifluoroacetylacetonate
- Aluminum phenoxide
- Aluminum diisopropyldithiocarbamate
Uniqueness: Aluminum hexafluoro-2,4-pentanedionat is unique due to its high fluorine content, which imparts specific properties such as high volatility and stability under MOCVD conditions . This makes it particularly suitable for applications in the semiconductor industry where precise control over film deposition is required .
属性
分子式 |
C15H3AlF18O6 |
---|---|
分子量 |
648.13 g/mol |
IUPAC 名称 |
aluminum;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI 键 |
SINRSQHVMMWHSI-UHFFFAOYSA-N |
规范 SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。